molecular formula C9H12N2 B065161 5-Ethenyl-4,6-dimethylpyridin-2-amine CAS No. 179555-08-9

5-Ethenyl-4,6-dimethylpyridin-2-amine

Cat. No.: B065161
CAS No.: 179555-08-9
M. Wt: 148.2 g/mol
InChI Key: DAOLPFYKXJNTQK-UHFFFAOYSA-N
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Description

5-Ethenyl-4,6-dimethylpyridin-2-amine is a substituted pyridine derivative characterized by an ethenyl group at the 5-position, methyl groups at the 4- and 6-positions, and an amine substituent at the 2-position. Its molecular formula is C₉H₁₂N₂, with a molecular weight of 148.21 g/mol. The amine at the 2-position influences electronic distribution, enhancing basicity and hydrogen-bonding capacity.

Properties

CAS No.

179555-08-9

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

5-ethenyl-4,6-dimethylpyridin-2-amine

InChI

InChI=1S/C9H12N2/c1-4-8-6(2)5-9(10)11-7(8)3/h4-5H,1H2,2-3H3,(H2,10,11)

InChI Key

DAOLPFYKXJNTQK-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C=C)C)N

Canonical SMILES

CC1=CC(=NC(=C1C=C)C)N

Synonyms

2-Pyridinamine,5-ethenyl-4,6-dimethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Iodo-4,6-dimethylpyridin-2-amine (CID 42553010)

Molecular Formula : C₇H₉IN₂
Key Differences :

  • Substituent at Position 5 : The iodine atom in CID 42553010 replaces the ethenyl group in the target compound. Iodine’s large atomic radius (133 pm vs. ethenyl’s planar sp² hybridized carbon) increases steric hindrance and molecular weight (248.07 g/mol vs. 148.21 g/mol).
  • Electronic Effects : Iodine is electron-withdrawing via induction, reducing electron density at the pyridine ring compared to the electron-rich ethenyl group. This alters reactivity; iodine may participate in nucleophilic substitution, while ethenyl enables addition or cycloaddition reactions.
  • Applications : Iodo-substituted pyridines are common intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas ethenyl groups are leveraged in polymer chemistry or as Michael acceptors.

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)

Molecular Formula : C₂₃H₂₅N₃O₃
Key Differences :

  • Core Structure : This compound features a pyridin-3-amine core (vs. pyridin-2-amine in the target), altering electronic distribution. The 3-amine position reduces resonance stabilization compared to the 2-amine.
  • The dimethylaminomethylphenyl side chain adds significant steric bulk and basicity, contrasting with the target’s simpler methyl and ethenyl groups.

4,6-Dimethoxy-N-phenylpyrimidin-2-amine (CAS 110235-27-3)

Molecular Formula : C₁₂H₁₃N₃O₂
Key Differences :

  • Heterocycle: Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).
  • Substituents : Methoxy groups (electron-donating via resonance) and a phenylamine group enhance lipophilicity and π-π stacking capability, unlike the target’s methyl/ethenyl groups, which prioritize steric and electronic modulation.
  • Safety Profile : Pyrimidines with phenyl groups may exhibit distinct toxicity profiles, particularly in metabolic pathways, compared to pyridine derivatives.

Comparative Data Table

Property 5-Ethenyl-4,6-dimethylpyridin-2-amine 5-Iodo-4,6-dimethylpyridin-2-amine 6-(Benzodioxin)-pyridin-3-amine 4,6-Dimethoxy-N-phenylpyrimidin-2-amine
Molecular Formula C₉H₁₂N₂ C₇H₉IN₂ C₂₃H₂₅N₃O₃ C₁₂H₁₃N₃O₂
Molecular Weight 148.21 g/mol 248.07 g/mol 391.46 g/mol 231.25 g/mol
Key Substituents Ethenyl (C5), Methyl (C4, C6) Iodo (C5), Methyl (C4, C6) Benzodioxin, Methoxy, Dimethylaminophenyl Methoxy (C4, C6), Phenylamine (N2)
Electronic Effects Ethenyl (electron-rich) Iodo (electron-withdrawing) Methoxy (electron-donating) Methoxy (electron-donating), Pyrimidine (high basicity)
Potential Reactivity Conjugation, Addition Nucleophilic Substitution Hydrogen bonding, Bioactivity π-π Stacking, Metabolic Interactions

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